

Chemical and physical properties of Viridiflorine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Viridiflorine
Cat. No.:	B1609369

[Get Quote](#)

Viridiflorine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Viridiflorine, a pyrrolizidine alkaloid found in various plant species, has garnered scientific interest due to its potential biological activities. This document provides a detailed overview of the chemical and physical properties of **Viridiflorine**, compiling available spectral data and outlining methodologies for its study. Furthermore, it explores its known biological effects and proposes potential cellular signaling pathways that may be modulated by this compound, offering a foundation for future research and drug development endeavors.

Chemical and Physical Properties

Viridiflorine is a naturally occurring pyrrolizidine alkaloid. Its core chemical structure and key physical properties, based on available data, are summarized below. It is important to note that some of the physical properties are computationally predicted and experimental verification is recommended.

Table 1: Chemical Identifiers and Molecular Properties of Viridiflorine

Property	Value	Source
IUPAC Name	[(1R,8S)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]methyl (2S)-2-hydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoate	PubChem[1]
CAS Number	551-57-5	The Good Scents Company[2], PubChem[1]
Molecular Formula	C ₁₅ H ₂₇ NO ₄	PubChem[1]
Molecular Weight	285.38 g/mol	PubChem[1]
Canonical SMILES	C--INVALID-LINK--C) (C(=O)OC[C@@H]1CCN2[C@H]1CCC2O">C@@HO	PubChem[1]
InChI Key	BWQSLRZZOVFVHJ-ABHRYQDASA-N	PubChem[1]

Table 2: Physical Properties of Viridiflorine

Property	Value	Source
Melting Point	Not experimentally determined.	
Boiling Point	413.49 °C (estimated)	The Good Scents Company[2]
Solubility	Water: 1035 mg/L @ 25 °C (estimated)	The Good Scents Company[2]
logP (Octanol/Water)	0.902 (estimated)	The Good Scents Company[2]
XLogP3-AA	1.4 (estimated)	The Good Scents Company[2]

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the unequivocal identification and structural elucidation of **Viridiflorine**.

Mass Spectrometry

Mass spectrometry data reveals the molecular weight and fragmentation pattern of **Viridiflorine**. The mass spectrum of a compound with the same molecular formula and high likelihood of being **Viridiflorine** or its isomer, trachelanthamine, has been reported.

Key Fragmentation Peaks: The fragmentation of pyrrolizidine alkaloids is influenced by the necine base and the esterifying acids. For monoester PAs like **viridiflorine**, characteristic fragmentation patterns are expected.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific, detailed ^1H and ^{13}C NMR data with chemical shifts and coupling constants for **Viridiflorine** are not readily available in the reviewed literature, general characteristics can be anticipated based on its structure.

- ^1H NMR: The spectrum would be expected to show signals corresponding to the protons of the pyrrolizidine core, the ester side chain, including methyl, methylene, and methine groups. Diastereotopic protons in the pyrrolizidine ring would likely exhibit complex splitting patterns.
- ^{13}C NMR: The spectrum would display resonances for all 15 carbon atoms, with distinct chemical shifts for the carbonyl carbon of the ester, carbons bearing hydroxyl groups, and the carbons of the pyrrolizidine nucleus.

Infrared (IR) Spectroscopy

The IR spectrum of **Viridiflorine** would be expected to show characteristic absorption bands for its functional groups:

- O-H stretching: A broad band in the region of $3200\text{-}3600\text{ cm}^{-1}$ due to the hydroxyl groups.
- C-H stretching: Bands in the $2850\text{-}3000\text{ cm}^{-1}$ region corresponding to aliphatic C-H bonds.
- C=O stretching: A strong absorption band around $1735\text{-}1750\text{ cm}^{-1}$ for the ester carbonyl group.
- C-O stretching: Bands in the $1000\text{-}1300\text{ cm}^{-1}$ region.

Experimental Protocols

Isolation and Purification of Viridiflorine from *Cynoglossum officinale*

The following is a generalized protocol for the extraction and isolation of pyrrolizidine alkaloids like **Viridiflorine** from plant material, based on methods described for related compounds.

1. Plant Material Preparation:

- Collect and air-dry the aerial parts of *Cynoglossum officinale*.
- Grind the dried plant material to a fine powder.

2. Extraction:

- Macerate the powdered plant material with methanol or ethanol at room temperature for 24-48 hours with occasional shaking.
- Filter the extract and repeat the extraction process with fresh solvent two more times to ensure complete extraction.
- Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

3. Acid-Base Extraction for Alkaloid Enrichment:

- Dissolve the crude extract in 2% sulfuric acid.
- Wash the acidic solution with diethyl ether or chloroform to remove non-alkaloidal compounds.
- Make the aqueous acidic layer alkaline (pH 9-10) with ammonium hydroxide.
- Extract the liberated alkaloids with chloroform or dichloromethane. Repeat the extraction several times.
- Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude alkaloid fraction.

4. Chromatographic Purification:

- Subject the crude alkaloid fraction to column chromatography on silica gel or alumina.
- Elute the column with a gradient of solvents, typically starting with a nonpolar solvent like hexane and gradually increasing the polarity with ethyl acetate and then methanol.

- Collect fractions and monitor by thin-layer chromatography (TLC) using an appropriate solvent system and a suitable visualizing agent (e.g., Dragendorff's reagent).
- Combine fractions containing **Viridiflorine** and further purify by preparative TLC or high-performance liquid chromatography (HPLC) to obtain the pure compound.

Analytical Quantification

Quantitative analysis of **Viridiflorine** can be performed using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS).

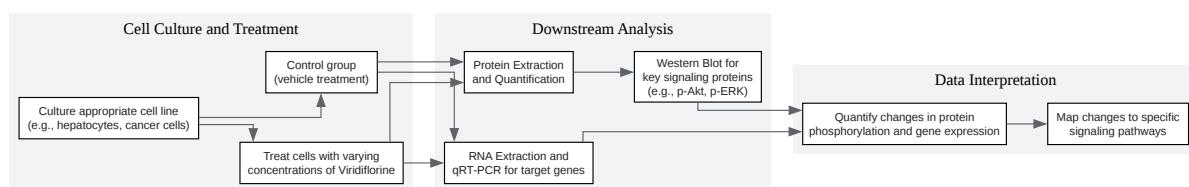
- Chromatographic Conditions: A C18 reversed-phase column is typically used with a gradient elution of water and acetonitrile, both containing a small amount of formic acid or ammonium acetate to improve peak shape and ionization efficiency.
- Mass Spectrometry Detection: Electrospray ionization (ESI) in the positive ion mode is commonly employed. Detection is performed using multiple reaction monitoring (MRM) for high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for **Viridiflorine**.

Biological Activity and Signaling Pathways

Pyrrolizidine alkaloids are known for their diverse biological activities, which can range from toxic to potentially therapeutic.

Known Biological Activities

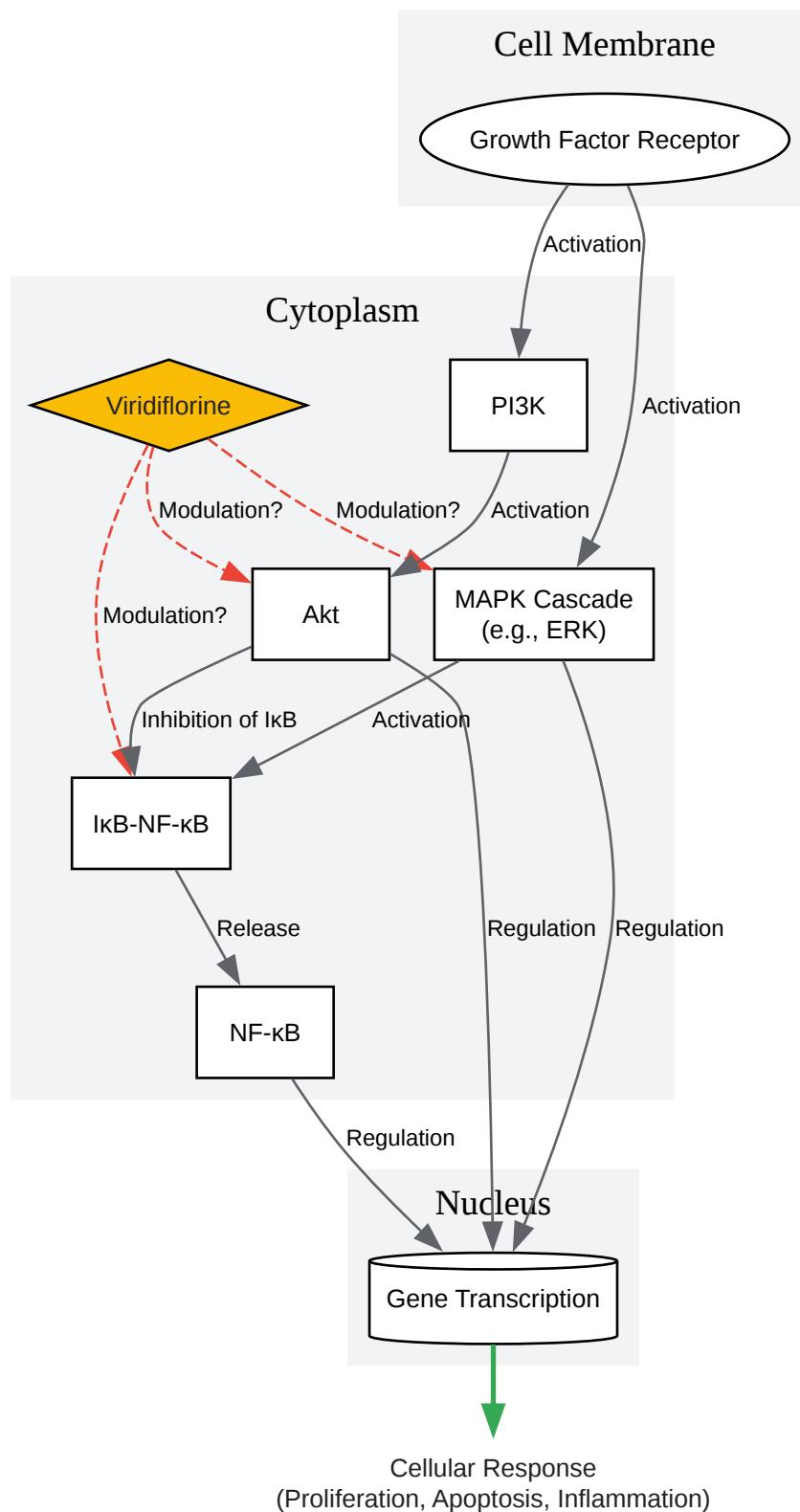
- Toxicity: Many pyrrolizidine alkaloids exhibit hepatotoxicity, which is a significant concern for their use in traditional medicine or as contaminants in food.^[3] The toxicity is often mediated by the metabolic activation of the pyrrolizidine nucleus to reactive pyrrolic esters by cytochrome P450 enzymes in the liver. These reactive metabolites can then alkylate cellular macromolecules such as DNA and proteins, leading to cellular damage.^{[3][4]}
- Antimicrobial and Other Activities: Some pyrrolizidine alkaloids have been reported to possess antimicrobial, anti-inflammatory, and anticancer properties.^[4] However, specific studies on the antimicrobial or anticancer activity of **Viridiflorine** are limited.


Potential Signaling Pathways

While the specific signaling pathways modulated by **Viridiflorine** have not been extensively studied, the effects of other pyrrolizidine alkaloids and phytochemicals provide a basis for hypothesizing potential mechanisms of action.[5][6][7][8] Phytochemicals are known to interact with various protein kinases and transcription factors involved in key cellular processes.

Based on the known activities of related compounds, **Viridiflorine** could potentially influence signaling pathways involved in:

- Cell Proliferation and Apoptosis: Many natural products exert their effects by modulating pathways such as the PI3K/Akt and MAPK pathways, which are central regulators of cell survival and proliferation.[9]
- Inflammatory Response: Pyrrolizidine alkaloids could potentially modulate inflammatory pathways, such as the NF-κB signaling cascade.
- Neurotrophic Factor Signaling: The pyrrolizidine alkaloid clivorine has been shown to impair neuronal differentiation by down-regulating the NGF/TrkA/Akt signaling pathway. It is plausible that **Viridiflorine** could have similar effects on neuronal cells.


The following diagram illustrates a hypothetical experimental workflow to investigate the effects of **Viridiflorine** on a generic cell signaling pathway.

[Click to download full resolution via product page](#)

Caption: A generalized workflow for studying the effects of **Viridiflorine** on cellular signaling.

The following diagram illustrates a potential, hypothetical signaling pathway that could be affected by **Viridiflorine**, based on the known actions of other phytochemicals.

[Click to download full resolution via product page](#)

Caption: A hypothetical signaling cascade potentially modulated by **Viridiflorine**.

Conclusion

Viridiflorine presents an interesting subject for phytochemical and pharmacological research. While its basic chemical properties are established, a significant portion of its physical and biological characteristics remains to be experimentally determined and explored. The protocols and potential pathways outlined in this guide are intended to serve as a resource for researchers to further investigate the properties and therapeutic potential of this pyrrolizidine alkaloid. Future studies should focus on obtaining precise experimental data for its physical properties, detailed structural elucidation through advanced NMR techniques, and comprehensive investigations into its mechanisms of action at the cellular and molecular levels. Such research will be pivotal in assessing the true potential of **Viridiflorine** in drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Viridiflorine | C15H27NO4 | CID 6453144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. viridiflorine, 551-57-5 [thegoodscentscompany.com]
- 3. Diversity of Pyrrolizidine Alkaloids in the Boraginaceae Structures, Distribution, and Biological Properties [mdpi.com]
- 4. Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effects of phytochemicals on cellular signaling: reviewing their recent usage approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cellular signaling perturbation by natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]
- 9. Flavonoids in modulation of cell survival signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Chemical and physical properties of Viridiflorine]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1609369#chemical-and-physical-properties-of-viridiflorine>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com